![molecular formula C14H10Cl2N2O3S B4939573 2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4939573.png)
2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dichlorophenyl)thio]-N-(2-nitrophenyl)acetamide, commonly known as DNT, is a chemical compound that has been widely used in scientific research due to its unique properties. This chemical compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of DNT involves the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. DNT has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
DNT has been found to have various biochemical and physiological effects. In vitro studies have shown that DNT inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have shown that DNT reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Neurological disorder studies have shown that DNT has neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DNT in lab experiments are its unique properties and potential therapeutic applications. DNT has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The limitations of using DNT in lab experiments are its toxicity and potential side effects. DNT has been found to be toxic in high doses and may cause side effects such as liver damage and gastrointestinal disturbances.
Zukünftige Richtungen
For DNT research include exploring its potential therapeutic applications in other diseases, including cardiovascular diseases and metabolic disorders. Further studies are needed to determine the optimal dosage and administration of DNT for therapeutic purposes. Additionally, studies are needed to investigate the potential side effects of DNT and to develop strategies to minimize its toxicity. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of DNT to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DNT is a chemical compound that has been widely used in scientific research due to its unique properties and potential therapeutic applications. Its synthesis method is well-established, and its mechanism of action involves the modulation of various signaling pathways. DNT has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. However, further studies are needed to determine the optimal dosage and administration of DNT for therapeutic purposes and to investigate its potential side effects.
Synthesemethoden
The synthesis of DNT involves the reaction between 2,5-dichlorothiophenol and 2-nitrobenzyl bromide in the presence of a base. The resulting product is then treated with acetic anhydride to form DNT. This synthesis method has been widely used in laboratories, and the purity of the product can be confirmed by various analytical techniques, including NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
DNT has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DNT has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, DNT has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, DNT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-5-6-10(16)13(7-9)22-8-14(19)17-11-3-1-2-4-12(11)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEYGLAZDUIVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

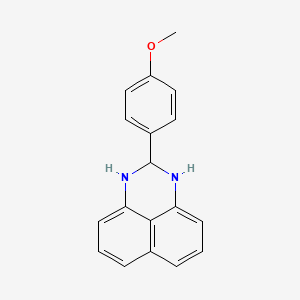
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B4939498.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)
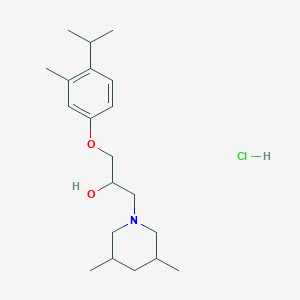
![4-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4939518.png)
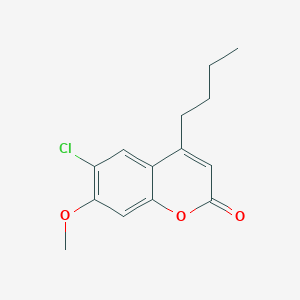
![4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4939535.png)
![3-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4939543.png)
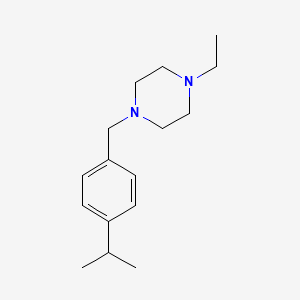
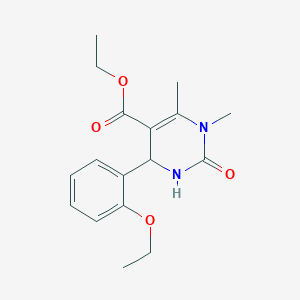

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[4-(methylthio)benzyl]butanamide](/img/structure/B4939576.png)
![2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B4939579.png)
